![molecular formula C14H17N3O B3050739 6-Methoxy-8-(piperazin-1-YL)quinoline CAS No. 282547-38-0](/img/structure/B3050739.png)
6-Methoxy-8-(piperazin-1-YL)quinoline
Übersicht
Beschreibung
Synthesis Analysis
- Quinoline Synthesis : The quinoline ring can be synthesized through a series of reactions, such as cyclization of an appropriate precursor (e.g., ethyl acetoacetate) with p-toluenesulfonic acid (Scheme 1 in reference ).
- Piperazine Coupling : The piperazine moiety is introduced by coupling with Boc-protected piperazine using K₂CO₃ as a base (Scheme 1 in reference ).
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
6-Methoxy-8-(piperazin-1-YL)quinoline derivatives have been studied for their potential antileishmanial activity. A specific compound in this class demonstrated significant effectiveness against Leishmania donovani infections in hamsters. Subsequent research focused on enhancing potency and reducing toxicity, particularly by modifying the terminal piperazine moiety. The 2-hydroxypropyl analogue showed notable increases in potency (Johnson & Werbel, 1983).
Antiproliferative Properties
Certain indeno[1,2-c]quinoline derivatives related to 6-Methoxy-8-(piperazin-1-YL)quinoline have been synthesized and evaluated for antiproliferative effects. These derivatives were found to be cytotoxic agents with significant antiproliferative activities against various cancer cell lines. They have also shown potential as dual topoisomerase I and II inhibitory agents (Tseng et al., 2010).
Synthesis of Novel Piperazine Analogues
Research into novel piperazine analogues incorporating quinoline moieties has been conducted. These analogues were evaluated for various activities, including antioxidant, anti-inflammatory, and other biological activities. The study showed promising results in terms of the analogues' bioactivity (Al‐Ghorbani et al., 2015).
Synthesis for Serotonin Antagonists
A study on the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives, including those similar to 6-Methoxy-8-(piperazin-1-YL)quinoline, found potent 5HT1B antagonists. This research provides insights into the potential psychiatric applications of these compounds (Horchler et al., 2007).
Eigenschaften
IUPAC Name |
6-methoxy-8-piperazin-1-ylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-18-12-9-11-3-2-4-16-14(11)13(10-12)17-7-5-15-6-8-17/h2-4,9-10,15H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVVUZBNLGHJCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)N3CCNCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593553 | |
Record name | 6-Methoxy-8-(piperazin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-8-(piperazin-1-YL)quinoline | |
CAS RN |
282547-38-0 | |
Record name | 6-Methoxy-8-(piperazin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.